molecular formula C9H6Cl2N2O B3025370 2,4-Dichloro-5-methoxyquinazoline CAS No. 61948-59-2

2,4-Dichloro-5-methoxyquinazoline

Cat. No.: B3025370
CAS No.: 61948-59-2
M. Wt: 229.06 g/mol
InChI Key: CVILQLUABMGXTG-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-methoxyquinazoline is a heterocyclic aromatic compound with the molecular formula C9H6Cl2N2O. It is a derivative of quinazoline, characterized by the presence of two chlorine atoms at positions 2 and 4, and a methoxy group at position 5 on the quinazoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-5-methoxyquinazoline typically involves the chlorination of quinazoline derivatives. One common method includes the reaction of ortho-aminobenzoic acid with potassium cyanate to form quinazoline diones, which are then chlorinated using a chlorinating agent such as phosphorus oxychloride . The reaction conditions often involve heating and the use of solvents like fatty amines to facilitate the chlorination process .

Industrial Production Methods

For industrial production, the synthesis route may be optimized for higher yields and cost-effectiveness. The use of non-toxic solvents and accessible raw materials is preferred to ensure safety and sustainability. The reaction typically takes place at controlled temperatures and pH levels to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5-methoxyquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinazolines, hydroxyl derivatives, and oxidized or reduced forms of the original compound .

Scientific Research Applications

2,4-Dichloro-5-methoxyquinazoline has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloro-5-methoxyquinazoline is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chlorine and methoxy groups enhances its potential as a versatile intermediate in synthetic chemistry and a candidate for drug development .

Properties

IUPAC Name

2,4-dichloro-5-methoxyquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2O/c1-14-6-4-2-3-5-7(6)8(10)13-9(11)12-5/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVILQLUABMGXTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(=NC(=N2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61948-59-2
Record name 2,4-dichloro-5-methoxyquinazoline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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